
(3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound is also known as 25C-NBOMe and belongs to the family of N-methoxybenzyl derivatives. It is a potent agonist for the 5-HT2A receptor, which is involved in various physiological and pathological processes.
Mechanism of Action
The mechanism of action of (3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone is primarily through its binding to the 5-HT2A receptor. This receptor is involved in the regulation of various physiological processes such as mood, cognition, perception, and behavior. Activation of the 5-HT2A receptor by (3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone leads to the modulation of neurotransmitter release, resulting in the observed pharmacological effects.
Biochemical and Physiological Effects
(3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have potent anti-inflammatory and analgesic properties, which may be useful in the treatment of chronic pain and inflammatory conditions. Additionally, it has been shown to have anti-tumor properties, which may be useful in the treatment of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using (3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows for precise modulation of neurotransmitter release and the investigation of specific physiological processes. However, a limitation of using this compound is its potential for toxicity and adverse effects, which must be carefully monitored in experimental settings.
Future Directions
There are several future directions for research involving (3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone. One area of interest is the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in the treatment of various diseases. Finally, the development of safer and more effective analogs of this compound may provide new avenues for therapeutic intervention.
Synthesis Methods
The synthesis of (3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone involves several steps. The starting material is 2,5-dimethoxyphenylacetonitrile, which is converted to the corresponding ketone by reaction with lithium diisopropylamide and then treated with chloroform and aluminum chloride to form the benzofuran derivative. The final step involves the introduction of the amino group using lithium aluminum hydride.
Scientific Research Applications
(3-amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone has been extensively studied for its potential use in various therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(3-amino-5-chloro-1-benzofuran-2-yl)-(2,5-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-21-10-4-6-13(22-2)12(8-10)16(20)17-15(19)11-7-9(18)3-5-14(11)23-17/h3-8H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQVDHMXPJYCME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=C(C3=C(O2)C=CC(=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-chloro-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5727025.png)
![[(2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5727033.png)
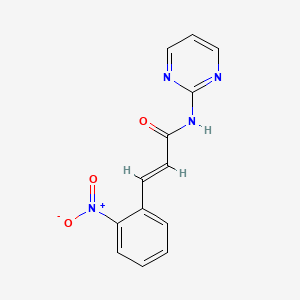
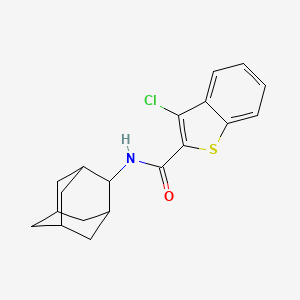
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5727046.png)
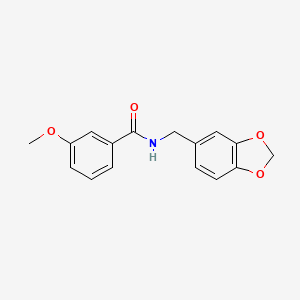
![3-(2-furylmethyl)-4-imino-1-methyl-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5727070.png)

![N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]-2-{[(1-phenylethylidene)amino]oxy}acetohydrazide](/img/structure/B5727097.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5727107.png)
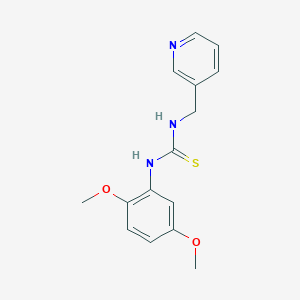
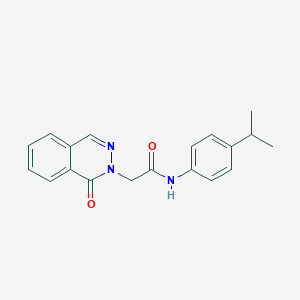
![3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5727119.png)
